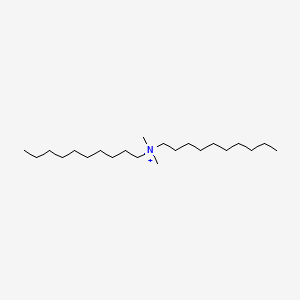

didecyl(dimethyl)azanium bromide

Description

Properties

CAS No. |

20256-56-8 |

|---|---|

Molecular Formula |

C22H48N+ |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

didecyl(dimethyl)azanium |

InChI |

InChI=1S/C22H48N/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3/q+1 |

InChI Key |

JGFDZZLUDWMUQH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC |

Other CAS No. |

20256-56-8 |

Related CAS |

2390-68-3 (bromide) 7173-51-5 (chloride) 7173-51-5 (chloride salt/solvate) |

Synonyms |

Bardac 22 deciquam 222 didecyldimethylammonium didecyldimethylammonium bromide didecyldimethylammonium chloride |

Origin of Product |

United States |

Foundational & Exploratory

Didecyldimethylammonium Bromide (DDAB): A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium bromide (DDAB), a fourth-generation quaternary ammonium compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses. Its amphipathic nature, characterized by a positively charged quaternary nitrogen and two long alkyl chains, is central to its mechanism of action, which primarily involves the disruption of microbial cell membranes. This technical guide provides an in-depth exploration of the core mechanism of action of DDAB, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Membrane Disruption

The primary mode of action of DDAB is the disruption of the cell membrane's structural and functional integrity. This process can be broken down into several key stages:

-

Adsorption to the Cell Surface: As a cationic molecule, DDAB is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria, lipopolysaccharides (LPS) in Gram-negative bacteria, and phospholipids in fungal and viral envelopes.

-

Intercalation into the Lipid Bilayer: The hydrophobic dialkyl chains of DDAB penetrate the lipid bilayer of the cell membrane. This insertion disrupts the orderly arrangement of phospholipids, leading to a disorganization of the membrane structure.

-

Increased Membrane Permeability and Fluidity: The intercalation of DDAB molecules increases the fluidity and permeability of the cell membrane. This alteration allows the uncontrolled passage of ions and small molecules across the membrane.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic components, including potassium (K+) and magnesium (Mg2+) ions, ATP, amino acids, and proteins. This loss of cellular contents disrupts the electrochemical gradients and metabolic functions of the cell.

-

Inhibition of Membrane-Bound Enzymes: DDAB can inhibit the activity of essential membrane-bound enzymes, such as ATPases, which are crucial for energy production and cellular transport.

-

Cell Death: The culmination of these events, including the loss of essential molecules and the disruption of vital cellular processes, ultimately leads to microbial cell death.

Antimicrobial Spectrum of Action

Antibacterial Activity

DDAB is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is consistent with the general membrane disruption model described above. In a study on a combined disinfectant containing DDAB, it was shown to significantly alter the morphology of Staphylococcus aureus, decrease membrane fluidity, and increase outer membrane permeabilization. The integrity of the cytoplasmic membrane was destroyed in over 99% of cells shortly after exposure, leading to the rapid leakage of K+, Mg2+, ATP, and proteins.

Antifungal Activity

DDAB exhibits potent antifungal activity. In a study investigating its effect on Candida albicans, a combination disinfectant with DDAB was found to distort cell membrane integrity and permeability, leading to the leakage of intracellular substances. Furthermore, it caused a disruption of the mitochondrial membrane potential and a significant decrease in succinic dehydrogenase activity, indicating an impact on fungal mitochondrial function.

Antiviral Activity

The antiviral activity of DDAB is primarily directed against enveloped viruses. The mechanism involves the disruption of the viral lipid envelope, which is essential for the virus to attach to and enter host cells. This disruption effectively neutralizes the virus, preventing infection.

Quantitative Data on Efficacy

The efficacy of DDAB can be quantified using several metrics, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and 50% effective concentration (EC50) for antiviral activity.

| Microorganism | Test Metric | Concentration (mg/L) | Reference |

| Escherichia coli | MIC | 1.3 | |

| Staphylococcus aureus | MIC | 0.4 - 1.8 | |

| Salmonella infantis | Bactericidal | 125 - 500 | |

| Escherichia coli | Bactericidal | 125 - 500 | |

| Avian Influenza Virus (AIV) | Virucidal | 125 - 500 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of DDAB that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of DDAB dilutions: Prepare a series of twofold dilutions of DDAB in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (no DDAB) and a negative control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of DDAB in which no visible growth (turbidity) is observed.

Membrane Permeability Assay (NPN Uptake)

Objective: To assess the permeabilization of the outer membrane of Gram-negative bacteria.

Methodology:

-

Cell preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES buffer).

-

NPN solution: Prepare a solution of N-phenyl-1-naphthylamine (NPN) in acetone.

-

Assay: Resuspend the bacterial cells in the buffer. Add NPN to the cell suspension.

-

DDAB treatment: Add different concentrations of DDAB to the cell suspension.

-

Fluorescence measurement: Immediately measure the increase in fluorescence using a fluorometer (excitation at 350 nm, emission at 420 nm). An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.

Cytoplasmic Membrane Integrity Assay (Propidium Iodide Staining)

Objective: To assess the integrity of the cytoplasmic membrane.

Methodology:

-

Cell preparation: Prepare the microbial cell suspension as described above.

-

Propidium Iodide (PI) solution: Prepare a stock solution of PI in water.

-

DDAB treatment: Treat the cells with various concentrations of DDAB for a specific duration.

-

Staining: Add PI to the cell suspension and incubate in the dark.

-

Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. PI can only enter cells with a compromised cytoplasmic membrane and will intercalate with DNA, emitting red fluorescence.

Intracellular Leakage Assay (Potassium Efflux)

Objective: To quantify the leakage of potassium ions from the cytoplasm.

Methodology:

-

Cell preparation: Grow and wash the cells as described previously, resuspending them in a potassium-free buffer.

-

DDAB treatment: Add DDAB to the cell suspension.

-

Sample collection: At different time points, take aliquots of the suspension and centrifuge to pellet the cells.

-

Potassium measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrometry.

Signaling Pathway Interactions

While the primary mechanism of DDAB is direct membrane disruption, evidence suggests it can also interact with cellular signaling pathways. In human keratinocytes, the related compound ethylhexadecyldimethylammonium bromide (EHD) has been shown to trigger an inflammatory response by inducing the expression of pro-inflammatory cytokines like IL-1β and IL-6. This response is negatively controlled by the basal activity of the NRF2 pathway. The absence of NRF2 leads to an exacerbated inflammatory response, suggesting that QACs can modulate inflammatory signaling. Further research is needed to fully elucidate the interactions of DDAB with microbial and mammalian signaling cascades.

Visualizations

Caption: Core mechanism of action of didecyldimethylammonium bromide (DDAB).

Caption: Experimental workflow for elucidating DDAB's mechanism of action.

Conclusion

Didecyldimethylammonium bromide exerts its potent antimicrobial effects through a multi-step mechanism that culminates in the catastrophic failure of the microbial cell membrane. Its ability to rapidly disrupt membrane integrity and function makes it an effective biocide against a wide range of pathogens. For drug development professionals, understanding this core mechanism is crucial for the formulation of effective disinfectants and antiseptics, as well as for assessing potential toxicological profiles. Further research into its interactions with cellular signaling pathways will provide a more complete picture of its biological activity and may open new avenues for its application.

A Technical Guide to the Chemical Properties of Didecyldimethylammonium Bromide (DDAB)

Introduction: Didecyldimethylammonium bromide (DDAB), a fourth-generation dialkyl-quaternary ammonium compound (QAC), is a versatile molecule with significant applications across various scientific and industrial domains.[1] Recognized for its potent antimicrobial properties, DDAB serves as a broad-spectrum bactericide and fungicide.[1] Its utility extends to roles as a phase transfer catalyst in organic synthesis, a surfactant in the formulation of advanced materials, and a conditioning agent in personal care products.[2] This technical guide provides an in-depth overview of the core chemical properties, synthesis, mechanisms of action, and key experimental protocols relevant to DDAB, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Didecyldimethylammonium bromide is an organic salt characterized by a central nitrogen atom covalently bonded to two decyl chains and two methyl groups, with a bromide counter-ion. Its amphipathic nature, arising from the long hydrophobic alkyl chains and the charged cationic headgroup, dictates its behavior as a surfactant. The compound typically appears as an off-white, crystalline solid at room temperature.[3][4]

Table 1: Physical and Chemical Properties of Didecyldimethylammonium Bromide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2390-68-3 | [3][4][5] |

| Molecular Formula | C₂₂H₄₈BrN | [3][4][5] |

| Molecular Weight | ~406.53 g/mol | [3][5][6] |

| Appearance | White to off-white solid; powder or chunks | [3][4] |

| Melting Point | 70 - 151 °C (Reported values vary) | [6][7] |

| Density | ~0.9680 g/cm³ | [4] |

| Solubility | Soluble in methanol |[7] |

Synthesis and Manufacturing

The industrial synthesis of DDAB is typically achieved through the alkylation of a secondary or tertiary amine. A common and practical method involves the reaction of decyl bromide with dimethylamine, which is a readily available and cost-effective raw material.

Experimental Protocol 1: Synthesis of DDAB via Alkylation of Dimethylamine

This protocol is a generalized procedure based on established synthesis methods.[8]

1. Materials:

-

Decyl bromide

-

Aqueous dimethylamine solution (e.g., 38-40%)

-

An inorganic base (e.g., aqueous sodium hydroxide solution)

-

Organic solvent (optional, e.g., benzene)

-

Acidic extractant for purification (e.g., dilute sulfuric acid)

2. Procedure:

-

Reaction Initiation: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and temperature control, charge decyl bromide and the aqueous dimethylamine solution.

-

Initial Stirring: Stir the mixture vigorously at room temperature (20-25°C) for a minimum of 45-60 minutes to initiate the primary alkylation.[8]

-

Controlled Heating: Gradually heat the reaction mixture to approximately 92-94°C at a controlled rate (e.g., not exceeding 1.5°C/min).[8]

-

Base Addition: Once the target temperature is reached, slowly add the aqueous solution of the inorganic base (e.g., sodium hydroxide) to the reaction mixture. This step neutralizes the hydrobromide formed and drives the reaction to completion.

-

Reaction Completion & Phase Separation: Maintain the temperature and continue stirring until the reaction is complete. Upon cessation of stirring, an organic layer containing the product will separate.

-

Purification: Separate the organic layer. Purify the crude DDAB by treating it with an inorganic acid extractant to remove unreacted amines and other impurities.[8]

-

Isolation: Remove any residual water or solvent, typically via vacuum distillation, to yield the final product.

Mechanism of Action

DDAB's biological and chemical activities are primarily rooted in its structure as a cationic surfactant. Its mechanisms of action include direct antimicrobial effects and the induction of specific immunological responses.

Antimicrobial Action

As a QAC, DDAB's primary antimicrobial mechanism involves the disruption of microbial cell membranes.[1] The positively charged cationic headgroup of DDAB interacts electrostatically with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of its two long, hydrophobic decyl chains into the lipid bilayer, which disrupts the membrane's structural integrity. This leads to the dissociation of the lipid bilayer, increased membrane permeability, and the subsequent leakage of essential intracellular components like potassium ions and nucleic acids, ultimately resulting in cell death.[1][9][10]

Caption: Workflow illustrating the antimicrobial action of DDAB against bacterial cells.

Immunological Effects

Beyond its direct antimicrobial effects, DDAB has been shown to modulate the immune system, particularly upon dermal exposure. Studies in murine models indicate that topical application of DDAB can induce a T-cell-mediated hypersensitivity response.[1] This response is characterized by a significant, dose-responsive increase in the population of activated immune cells, including CD4+ T-cells, CD8+ T-cells, B-cells, and dendritic cells, within the draining lymph nodes.[1] This suggests that DDAB can act as a sensitizer, capable of initiating a complex immune cascade.

Caption: Logical pathway of the DDAB-induced T-cell-mediated hypersensitivity response.

Key Experimental Methodologies

Evaluating the efficacy and safety of DDAB requires standardized experimental protocols. The following sections detail methodologies for assessing its antimicrobial activity and its potential to cause dermal sensitization.

Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the lowest concentration of DDAB that prevents visible microbial growth.[9]

1. Principle: A serial dilution of DDAB is prepared in a liquid growth medium and inoculated with a standardized suspension of a test microorganism. The growth is assessed visually or spectrophotometrically after a defined incubation period.

2. Materials:

-

DDAB stock solution of known concentration.

-

Sterile liquid nutrient broth (e.g., Mueller-Hinton Broth).

-

Overnight culture of the test microorganism (e.g., E. coli, S. aureus).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (optional, for quantitative reading).

3. Procedure:

-

Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the DDAB stock solution to the first well and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a gradient of DDAB concentrations. Include a positive control (broth + inoculum, no DDAB) and a negative control (broth only).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard). Dilute this suspension and add a specified volume to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of DDAB at which there is no visible turbidity (or a significant reduction in absorbance compared to the positive control).

Experimental Protocol 3: Murine Dermal Irritancy and Sensitization Assay

This protocol is based on the combined Local Lymph Node Assay (LLNA) to assess both irritancy and sensitization potential following dermal exposure in a mouse model.[1]

1. Principle: Irritancy is measured by the degree of ear swelling following topical application of DDAB. Sensitization is determined by measuring the proliferation and phenotypic changes of lymphocytes in the draining lymph nodes, which is indicative of an immune response.

2. Animal Model:

-

BALB/c mice are often used as this strain has a T-helper 2 (TH2) bias, which is relevant for hypersensitivity studies.[1]

3. Procedure:

-

Acclimation & Grouping: Acclimate animals and divide them into control (vehicle only, e.g., acetone) and test groups (different concentrations of DDAB).

-

Application: On consecutive days (e.g., Day 1 through Day 4), apply a fixed volume (e.g., 25 µL) of the vehicle or DDAB solution to the dorsal surface of both ears of each mouse.

-

Irritancy Measurement: Measure ear thickness using a digital caliper before the first application and at specified time points after the final application (e.g., 24, 48, and 72 hours). The difference in thickness represents ear swelling due to irritation.

-

Lymph Node Excision: At the end of the study (e.g., Day 7), humanely euthanize the animals and excise the auricular draining lymph nodes from each mouse.

-

Cell Proliferation & Phenotyping: Prepare single-cell suspensions from the lymph nodes. Analyze the cells using flow cytometry to quantify the number of activated immune cells (CD4+ T-cells, CD8+ T-cells, B-cells, dendritic cells) using fluorescently labeled antibodies.

-

Data Analysis: Compare the mean ear swelling and the number of activated cells in the DDAB-treated groups to the vehicle control group using appropriate statistical tests. A significant increase indicates irritancy and/or sensitization potential.

Caption: Experimental workflow for the murine dermal irritancy and sensitization assay.

Applications in Research and Drug Development

The unique properties of DDAB make it a valuable tool for researchers and drug development professionals.

-

Antimicrobial Agent: It is widely used as a disinfectant and biocide in healthcare and industrial settings to control microbial contamination.[10][11]

-

Phase Transfer Catalyst: In organic synthesis, DDAB facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields.[12]

-

Drug Delivery: As a cationic lipid, DDAB can form vesicles and liposomes. These structures are explored for encapsulating and delivering negatively charged therapeutic agents like DNA and RNA, particularly targeting tumor vessels which overexpress negative surface charges.[13]

-

Material Science: DDAB is used as a surfactant to template the synthesis of nanoparticles, such as gold nanoclusters and nanocubes, and to create organized microenvironments for chemical reactions.[14]

-

Pharmaceutical Formulations: Recent research explores the use of DDAB in forming Pharmaceutical Deep Eutectic Solvents (PDESs), which can enhance the solubility and biological activity of other drug compounds, potentially creating dual-function therapies.[15]

Safety and Handling

DDAB is classified as a hazardous chemical and must be handled with appropriate precautions.

Table 2: GHS Hazard Information for Didecyldimethylammonium Bromide

| Category | Information | Source(s) |

|---|---|---|

| Pictogram(s) | GHS07 (Exclamation Mark) | [5][16] |

| Signal Word | Warning | [5][16] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][16][17] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Personnel handling DDAB should work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin, eye, and respiratory exposure.[18]

References

- 1. Divergent hypersensitivity responses following topical application of the quaternary ammonium compound, didecyldimethylammonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Didecyl dimethyl ammonium bromide | C22H48N.Br | CID 16957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Didecyl dimethyl ammonium bromide | 2390-68-3 | FD32680 [biosynth.com]

- 7. chemwhat.com [chemwhat.com]

- 8. RU2313516C9 - Method for preparing didecyldimethyl ammonium bromide - Google Patents [patents.google.com]

- 9. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DIDECYLDIMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 11. The study of effect of didecyl dimethyl ammonium bromide on bacterial and viral decontamination for biosecurity in the animal farm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Didodecyldimethylammonium bromide | 3282-73-3 [chemicalbook.com]

- 15. Antibacterial and Antioxidant Study of New Pharmaceutical Formulation of Didecyldimethylammonium Bromide Via Pharmaceutical Deep Eutectic Solvents (PDESs) Principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. Didodecyldimethylammonium bromide | C26H56BrN | CID 18669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

synthesis of didecyldimethylammonium bromide

An In-depth Technical Guide to the Synthesis of Didecyldimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for didecyldimethylammonium bromide (DDAB), a quaternary ammonium compound with significant applications as a surfactant, phase-transfer catalyst, and antimicrobial agent.[1][2] Detailed experimental protocols, quantitative data on reaction parameters, and process diagrams are presented to facilitate its synthesis in a laboratory setting.

Core Synthesis Pathways

The is predominantly achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine to form a quaternary ammonium salt.[3] Two principal variations of this method are commonly employed, differing in their starting materials.

1. Synthesis from Didecylmethylamine and Methyl Bromide: This is a direct quaternization of a tertiary amine.

2. Synthesis from Decyl Bromide and Dimethylamine: This route is often considered more practical from a technological standpoint due to the use of more affordable and readily available raw materials.[4] By-product formation is also noted to be less intensive compared to the alkylation of tertiary amines.[4]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources, highlighting the impact of different reaction conditions on the yield and purity of didecyldimethylammonium bromide.

Table 1: Influence of Reactant Mass Ratio on DDAB Yield and Purity

| Mass Ratio (Decyl Bromide : Dimethylamine : Inorganic Base) | Yield (%) | Purity (%) | Reference |

| 1 : 0.10 : 0.11 | 94.2 | 97.5 | [4] |

| 1 : 0.11 : 0.12 | 97.1 | 99.0 | [4] |

| 1 : 0.12 : 0.13 | 95.8 | 98.6 | [4] |

Table 2: Effect of Reaction Temperature on DDAB Yield and Purity

| Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 90 | 94.8 | 98.0 | [4] |

| 92 | 96.5 | 98.8 | [4] |

| 94 | 97.1 | 99.0 | [4] |

| 96 | 94.3 | 97.6 | [4] |

Table 3: Comparison of Different Synthetic Protocols

| Starting Materials | Molar Ratio | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Decyl Bromide, Dimethylamine | 1 : 1 | Benzene/Water | 20 h | 20-25 | 46 | [5] |

| Decyl Bromide, Dimethylamine | 1 mol : 1 mol | Aqueous solution | Not specified | Steam Bath | ~50 | [4] |

| Didecylmethylamine, Methyl Bromide | 2 : 1-1.15 | Isopropyl Alcohol | Not specified | 50-90 | Not specified | [6] |

Experimental Protocols

Protocol 1: High-Yield Synthesis from Decyl Bromide and Dimethylamine

This protocol is adapted from an improved synthesis method that reports high yields and purity.[4]

Materials:

-

Decyl bromide

-

Dimethylamine

-

Aqueous solution of an inorganic base (e.g., sodium hydroxide)

-

Aqueous solution of an inorganic acid for purification (e.g., sulfuric acid)

Procedure:

-

In a reaction vessel equipped with a stirrer, heating jacket, and reflux condenser, charge decyl bromide and dimethylamine at the desired mass ratio (e.g., 1:0.11).

-

Stir the mixture at room temperature for at least 45 minutes.

-

Heat the reaction mixture to 92 ± 2.0 °C at a rate not exceeding 1.5 °C/min.

-

Add the aqueous solution of the inorganic base (e.g., in a mass ratio of 0.12 relative to decyl bromide) at a rate of 0.85-1.0 dm³/min.

-

Maintain the reaction at the specified temperature to ensure completion.

-

After the reaction, separate the resulting organic layer.

-

Purify the organic layer by treating it with an aqueous solution of an inorganic acid as an extractant.

-

Remove any residual water via vacuum distillation.

Protocol 2: Synthesis from Dodecyl Bromide and Dimethylamine

This protocol is based on a literature procedure with a reported yield of 46%.[5]

Materials:

-

1-Bromododecane (Dodecyl bromide)

-

38% aqueous solution of dimethylamine

-

Benzene

-

50% aqueous solution of sodium hydroxide

-

Chloroform

Procedure:

-

Combine the 38% aqueous solution of dimethylamine (93.8 mmol) and 1-bromododecane (46.9 mmol) in benzene (15 mL).

-

Stir the mixture at 20-25 °C for 20 hours.

-

Add a 50% aqueous solution of NaOH (46.9 mmol) to the reaction mixture.

-

Evaporate the resulting mixture in vacuo.

-

Dissolve the residue in chloroform (20 mL).

-

Filter off any precipitate that has formed.

-

Evaporate the filtrate in vacuo to obtain the product.

Protocol 3: Purification by Recrystallization

This is a general purification procedure for didecyldimethylammonium bromide.[1][7]

Materials:

-

Crude didecyldimethylammonium bromide

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

In a conical flask, add ethyl acetate incrementally to the crude DDAB with swirling until the solid just dissolves.

-

Slowly add diethyl ether dropwise with continuous swirling to reduce the solvent polarity until a precipitate forms and persists.

-

To maximize precipitation, an excess of diethyl ether can be added.

-

Cool the sealed vessel in a freezer for approximately 4 hours to facilitate further crystallization.

-

Filter the precipitate and allow it to dry in the air.

-

For higher purity, this recrystallization process can be repeated.

-

Dry the final product under a nitrogen atmosphere with a desiccant such as phosphorus pentoxide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Alternative synthetic routes to Didecyldimethylammonium Bromide.

Caption: High-yield experimental workflow for DDAB synthesis.

References

- 1. Didodecyldimethylammonium bromide | 3282-73-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 4. RU2313516C9 - Method for preparing didecyldimethyl ammonium bromide - Google Patents [patents.google.com]

- 5. Didodecyldimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 6. RU2188667C1 - Method of synthesis of disinfecting substance didecyldimethylammonium bromide clathrate with urea - Google Patents [patents.google.com]

- 7. Physical science of the didodecyldimethylammonium bromide–water system: 1. Equilibrium phase behaviour - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01320D [pubs.rsc.org]

The Physical Science of the Didodecyldimethylammonium Bromide-Water System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical science governing the behavior of the didodecyldimethylammonium bromide (DDAB) and water binary system. DDAB, a double-chain cationic surfactant, is of significant interest in various fields, including drug delivery, gene therapy, and materials science, due to its self-assembly into complex nanostructures such as vesicles and lamellar phases.[1][2] Understanding the fundamental physical principles of the DDAB-water system is crucial for the rational design and application of these nanoassemblies.[3] This guide summarizes key quantitative data, details essential experimental protocols for characterization, and provides visual representations of the system's behavior.

Phase Behavior and Self-Assembly

The DDAB-water system exhibits a rich and complex phase behavior that is primarily dependent on the surfactant concentration and temperature.[4] At very low concentrations, DDAB exists as monomers in aqueous solution. As the concentration increases, these monomers self-assemble into more complex structures to minimize the unfavorable interactions between their hydrophobic tails and water. This self-assembly process is a key characteristic of amphiphilic molecules like DDAB.

The primary structures formed by DDAB in water are vesicles and lamellar phases.[2] Vesicles are closed, spherical bilayers that can encapsulate aqueous solutions, making them ideal candidates for drug delivery vehicles. Lamellar phases consist of extended, parallel bilayers of DDAB molecules separated by water layers.

The transition between these different phases is governed by thermodynamic principles. The sequence of phases observed with increasing DDAB concentration at a constant temperature (e.g., 25 °C) is typically: monomer solution → isotropic vesicle phase (Ves) → coexistence of vesicles and lamellar phase (Ves + Lam) → lamellar phase (Lam).[5]

A critical parameter in this system is the critical vesicle concentration (CVC) , which is the concentration at which unilamellar vesicle formation begins.[5] There can be multiple CVCs reported, corresponding to the onset of unilamellar and then multilamellar vesicle formation, and eventually the phase separation into a lamellar phase.[5]

Temperature also plays a crucial role in the phase behavior of the DDAB-water system. DDAB bilayers undergo a thermotropic phase transition from a more ordered, rigid gel state (Lβ) at lower temperatures to a more fluid, disordered liquid crystalline state (Lα) at higher temperatures.[4][6] This transition is characterized by the gel-to-liquid crystalline transition temperature (Tm) , which is a critical parameter for the stability and permeability of DDAB-based vesicles.[6]

Quantitative Data

The following tables summarize key quantitative data for the DDAB-water system, compiled from various research articles. These values can serve as a reference for experimental design and data interpretation.

Table 1: Critical Vesicle Concentrations (CVCs) of DDAB in Water at 25 °C

| CVC Parameter | Concentration (mM) | Concentration (wt%) | Description |

| CVC1 | ≈ 0.05 | ≈ 2.3 x 10⁻³ | Onset of unilamellar vesicle formation.[5] |

| CVC2 | ≈ 0.21 | ≈ 9.5 x 10⁻³ | Onset of multilamellar vesicle formation.[5] |

| CVC2' | ≈ 0.7 | ≈ 3.1 x 10⁻² | Onset of two-phase separation (Ves + Lam).[5] |

| CVC3 | ≈ 21 | ≈ 0.95 | Disappearance of the vesicle phase, single lamellar phase remains.[5] |

Table 2: Gel-to-Liquid Crystalline Phase Transition Properties of DDAB in Water

| Parameter | Value | Conditions |

| Transition Temperature (Tm) | ≈ 16 °C | Highly cooperative transition.[5] |

| Cooling Transition Temperature | ≈ 9.5 °C | Exhibits thermal hysteresis of about 6.5 °C.[5] |

| Transition Enthalpy (ΔHm) | Increases with DDAB concentration | - |

| Transition Half-Width (ΔT1/2) | ≈ 0.3 °C | Indicates high cooperativity of the transition.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DDAB-water system.

Preparation of DDAB Vesicles

A common method for preparing DDAB vesicles is the thin-film hydration method followed by extrusion.

Materials:

-

Didodecyldimethylammonium bromide (DDAB) powder

-

Chloroform or another suitable organic solvent

-

Deionized water or desired buffer solution

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Procedure:

-

Dissolve a known amount of DDAB powder in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding deionized water or buffer and agitating the flask above the gel-to-liquid crystalline transition temperature (Tm) of DDAB (i.e., > 16 °C).

-

To obtain unilamellar vesicles of a defined size, subject the resulting vesicle suspension to multiple extrusion cycles (e.g., 10-20 passes) through a polycarbonate membrane with the desired pore size using a lipid extruder.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermotropic phase behavior of DDAB bilayers, specifically the gel-to-liquid crystalline transition temperature (Tm) and the enthalpy of this transition (ΔHm).[7]

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Prepare a DDAB vesicle suspension of a known concentration.

-

Accurately weigh a specific amount of the vesicle suspension into an aluminum DSC pan and seal it hermetically.

-

Prepare a reference pan containing the same amount of the corresponding buffer (e.g., deionized water).

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the sample at a temperature below the expected transition temperature for a sufficient time to ensure the formation of the gel phase.[6]

-

Scan the temperature at a controlled rate (e.g., 1 °C/min) over a range that encompasses the phase transition (e.g., from 5 °C to 30 °C).[8]

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm, and the area under the peak corresponds to the transition enthalpy (ΔHm).

-

Perform cooling scans to investigate the liquid-crystalline-to-gel transition and any associated hysteresis.[5]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and dimensions of DDAB aggregates, such as the bilayer thickness and the lamellar repeat distance in lamellar phases.[9]

Instrumentation:

-

SAXS instrument with a high-intensity X-ray source and a 2D detector.

Procedure:

-

Load the DDAB sample (vesicle suspension or lamellar phase) into a sample holder with X-ray transparent windows (e.g., a quartz capillary).

-

Place the sample in the SAXS instrument and expose it to the X-ray beam.

-

Collect the 2D scattering pattern on the detector.

-

Radially average the 2D pattern to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

-

Subtract the scattering contribution from the solvent (water or buffer).

-

Analyze the scattering data using appropriate models. For lamellar phases, the positions of the Bragg peaks can be used to determine the lamellar repeat distance. For vesicles, the form factor of the scattering curve can be fitted to models to extract information about the bilayer thickness and vesicle size.[9]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of DDAB aggregates, allowing for the observation of vesicles and lamellar structures. Both negative staining and cryo-TEM techniques can be employed.

3.4.1. Negative Staining

Materials:

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

-

Filter paper

Procedure:

-

Place a drop of the DDAB vesicle suspension on a TEM grid for a few minutes to allow the vesicles to adsorb.

-

Blot off the excess liquid with filter paper.

-

Apply a drop of the negative stain solution to the grid for a short period (e.g., 30-60 seconds).

-

Blot off the excess stain and allow the grid to air dry completely.

-

Image the grid in a transmission electron microscope. The vesicles will appear as light objects against a dark, electron-dense background.

3.4.2. Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the observation of the DDAB aggregates in a near-native, hydrated state.[10]

Instrumentation:

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Cryo-transmission electron microscope with a cryo-holder

Procedure:

-

Apply a small volume (a few microliters) of the DDAB suspension to a TEM grid.

-

Blot the grid to create a thin film of the suspension.

-

Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water.[10]

-

Transfer the vitrified grid to the cryo-TEM under liquid nitrogen temperature.

-

Image the sample at cryogenic temperatures. The vesicles and other structures will be visible in their hydrated state.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the physical science of the DDAB-water system.

Caption: Self-assembly of DDAB in water with increasing concentration.

Caption: Thermotropic phase transition of DDAB bilayers.

Caption: Experimental workflow for characterizing the DDAB-water system.

References

- 1. researchgate.net [researchgate.net]

- 2. Cationic liposomes in mixed didodecyldimethylammonium bromide and dioctadecyldimethylammonium bromide aqueous dispersions studied by differential scanning calorimetry, Nile Red fluorescence, and turbidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bnl.gov [bnl.gov]

- 4. Physical science of the didodecyldimethylammonium bromide–water system: 1. Equilibrium phase behaviour - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01320D [pubs.rsc.org]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. Kinetic asymmetry in the gel-liquid crystalline state transitions of DDAB vesicles studied by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryo-transmission Electron Microscopy of Outer-inner Membrane Vesicles Naturally Secreted by Gram-negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Quaternary Ammonium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary Ammonium Compounds (QACs) are a diverse class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties. Their application spans various sectors, including healthcare, food processing, and consumer products, where they serve as disinfectants, antiseptics, and preservatives. The persistent cationic charge of the quaternary nitrogen atom is central to their biological activity, facilitating interactions with negatively charged components of microbial cells. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of QACs, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: A Multi-Target Approach

The antimicrobial efficacy of QACs is not attributed to a single mode of action but rather a cascade of events that ultimately lead to microbial cell death. The primary target is the cell membrane, but subsequent intracellular interactions also play a crucial role.

Disruption of Cell Membrane Integrity

The initial and most critical interaction of QACs with microbial cells occurs at the cell surface. The positively charged hydrophilic head of the QAC molecule is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1]

Following this initial adsorption, the hydrophobic alkyl chain of the QAC penetrates the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the ordered structure of the membrane, leading to a loss of fluidity and integrity.[1] The consequences of this membrane disorganization are profound:

-

Increased Permeability: The compromised membrane becomes permeable to ions and small molecules. This leads to the leakage of essential intracellular components, including potassium ions (K+), inorganic phosphate, and nucleotides.

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the membrane dissipates the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility.

-

Leakage of Macromolecules: At higher concentrations, the membrane damage is more severe, resulting in the leakage of larger molecules such as proteins, RNA, and DNA.

Intracellular Targets

Beyond membrane disruption, QACs can also exert their antimicrobial effects by targeting intracellular components:

-

Enzyme Inhibition: QACs have been shown to inhibit the activity of various essential enzymes, particularly those associated with metabolic pathways and the respiratory chain. This inhibition can occur through the denaturation of proteins or by binding to active sites. For instance, QACs can interfere with dehydrogenases in the bacterial respiratory chain, leading to impaired energy production.

-

Interaction with Nucleic Acids: Some studies suggest that QACs can bind to bacterial DNA, potentially interfering with DNA replication and transcription. This interaction is thought to be electrostatic, given the cationic nature of QACs and the anionic phosphate backbone of DNA.

Induction of Oxidative Stress

Exposure to QACs can induce the production of reactive oxygen species (ROS) within bacterial cells. This increase in oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.

Data Presentation: Antimicrobial Efficacy of Quaternary Ammonium Compounds

The antimicrobial activity of QACs is influenced by several factors, including the length of the alkyl chain, the nature of the other organic substituents on the nitrogen atom, and the target microorganism. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of common QACs against a range of bacteria and fungi.

Table 1: Minimum Inhibitory Concentrations (MIC) of Common QACs

| Quaternary Ammonium Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzalkonium Chloride (BAC) | Pseudomonas aeruginosa | 64 | [2] |

| Benzalkonium Chloride (BAC) | Pseudomonas aeruginosa | 0.14 g/mL (mean) | [3] |

| Benzalkonium Chloride (BAC) | Staphylococcus aureus | 0.2 g/mL (mean) | [3] |

| Benzalkonium Chloride (BAC) | Enterobacter sp. | 0.18 g/mL (mean) | [3] |

| Benzalkonium Chloride (BAC) | Acinetobacter sp. | 0.17 g/mL (mean) | [3] |

| Cetylpyridinium Chloride (CPC) | Candida albicans | 0.13% (mean) | [4] |

| Didecyldimethylammonium chloride (DDAC) & Benzalkonium chloride (BAC) | Various Bacteria | 0.24 - 3.91 | [2] |

| Various QACs | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans, C. tropicalis, A. niger | 0.24 - >62.5 | [2] |

Table 2: Minimum Bactericidal Concentrations (MBC) of QACs

| Quaternary Ammonium Compound | Microorganism | MBC (µg/mL) | Reference |

| Pyridine-based QACs | E. coli, K. pneumoniae, A. baumannii | 16- to 32-fold reduction in MBC with alcohol | [5] |

| Benzalkonium Chloride (BAC) | Candida albicans | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of QACs.

Assessment of Bacterial Membrane Permeability using Propidium Iodide

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.

Protocol (Flow Cytometry):

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

-

Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an optical density at 600 nm (OD600) of approximately 0.1.

-

QAC Treatment: Add the desired concentrations of the QAC to the bacterial suspension. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

-

PI Staining: Add propidium iodide to each sample to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission in the red channel (typically around 617 nm).

-

Data Analysis: Quantify the percentage of PI-positive (membrane-compromised) cells in each sample.

Measurement of Cytoplasmic Membrane Potential using DiSC3(5)

Principle: 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) is a fluorescent dye that accumulates in cells with a polarized cytoplasmic membrane, leading to fluorescence quenching. Depolarization of the membrane causes the release of the dye and a subsequent increase in fluorescence.

Protocol (Spectrofluorometry):

-

Bacterial Culture and Preparation: Follow steps 1 and 2 as described in the propidium iodide protocol.

-

Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark with shaking until a stable, quenched fluorescence signal is achieved (typically 15-30 minutes).

-

QAC Treatment: Add the desired concentrations of the QAC to the dye-loaded cell suspension.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a spectrofluorometer. Use an excitation wavelength of approximately 622 nm and an emission wavelength of approximately 670 nm.

-

Controls: Include a positive control for depolarization (e.g., by adding a high concentration of KCl or a protonophore like CCCP) and a negative control (untreated cells).

-

Data Analysis: Plot the change in fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

ATP Leakage Assay

Principle: The leakage of intracellular ATP into the extracellular medium is an indicator of severe membrane damage. Extracellular ATP can be quantified using the luciferin-luciferase bioluminescence assay.

Protocol:

-

Bacterial Culture and Preparation: Follow steps 1 and 2 as described in the propidium iodide protocol.

-

QAC Treatment: Add the desired concentrations of the QAC to the bacterial suspension.

-

Sample Collection: At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.

-

Extracellular ATP Measurement: Transfer the supernatant to a new tube. Add a luciferin-luciferase reagent to the supernatant and immediately measure the bioluminescence using a luminometer.

-

Intracellular ATP Measurement (Optional): To determine the total cellular ATP, lyse the cell pellet from step 3 (e.g., using a suitable lysis buffer) and measure the ATP content as in step 4.

-

Data Analysis: Calculate the percentage of ATP leakage by comparing the extracellular ATP to the total cellular ATP.

Enzyme Inhibition Assay

Principle: The effect of QACs on the activity of specific bacterial enzymes can be determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

General Protocol:

-

Enzyme and Substrate Preparation: Obtain or purify the target bacterial enzyme. Prepare a solution of the enzyme's specific substrate.

-

Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity (pH, ionic strength).

-

Inhibition Assay:

-

In a microplate or cuvette, combine the assay buffer, the enzyme, and varying concentrations of the QAC.

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product or the disappearance of the substrate using a spectrophotometer or fluorometer.

-

-

Controls: Include a control reaction with no inhibitor to determine the uninhibited enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each QAC concentration. Determine the IC50 value (the concentration of QAC that causes 50% inhibition).

DNA Binding Assay using Ethidium Bromide Displacement

Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that binds to DNA can displace the intercalated EtBr, leading to a decrease in fluorescence.

Protocol:

-

DNA and EtBr Preparation: Prepare a solution of purified bacterial DNA (e.g., from E. coli) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of ethidium bromide.

-

DNA-EtBr Complex Formation: In a fluorometer cuvette, mix the DNA solution with ethidium bromide and incubate until a stable fluorescence signal is obtained.

-

QAC Titration: Add increasing concentrations of the QAC to the DNA-EtBr complex.

-

Fluorescence Measurement: After each addition of the QAC, measure the fluorescence intensity (excitation ~520 nm, emission ~600 nm).

-

Data Analysis: Plot the fluorescence intensity as a function of the QAC concentration. A decrease in fluorescence indicates that the QAC is displacing EtBr from the DNA, suggesting a binding interaction.

Measurement of Oxidative Stress using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Bacterial Culture and Preparation: Follow steps 1 and 2 as described in the propidium iodide protocol.

-

Dye Loading: Add DCFH-DA to the bacterial suspension to a final concentration of 5-10 µM. Incubate in the dark for 30-60 minutes to allow for dye uptake and deacetylation.

-

QAC Treatment: Add the desired concentrations of the QAC to the dye-loaded cell suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

-

Controls: Include a positive control for oxidative stress (e.g., H2O2) and a negative control (untreated cells).

-

Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

Conclusion

The mechanism of action of quaternary ammonium compounds is a complex, multi-step process initiated by the disruption of the microbial cell membrane. This primary action leads to a cascade of events, including the leakage of essential cellular components, dissipation of the membrane potential, inhibition of intracellular enzymes, interaction with nucleic acids, and induction of oxidative stress. The collective impact of these events ensures the potent and broad-spectrum antimicrobial activity of QACs. A thorough understanding of these mechanisms is crucial for the development of new and improved antimicrobial agents and for strategies to combat the emergence of microbial resistance. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate interactions between QACs and microbial cells.

References

- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

The Biocidal Activity of Didecyldimethylammonium Chloride (DDAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium chloride (DDAC), also known as Didecyldimethylammonium bromide (DDAB), is a fourth-generation quaternary ammonium compound (QAC) widely utilized for its potent biocidal properties. As a cationic surfactant, its amphipathic molecular structure, featuring a positively charged nitrogen atom and two long hydrophobic alkyl chains, is central to its broad-spectrum efficacy against bacteria, fungi, and enveloped viruses.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of DDAC's biocidal activity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in the field of drug development and antimicrobial research. The activity of DDAC can be either bacteriostatic (inhibiting microbial growth) or bactericidal (killing microorganisms), depending on its concentration.[1][3]

Core Mechanism of Biocidal Action

The primary mode of action of DDAC is the disruption of microbial cell membranes, a process driven by electrostatic and hydrophobic interactions.[1][2] This multi-step process ultimately leads to the loss of cellular integrity and cell death.

1. Adsorption and Penetration of the Cell Envelope: The positively charged cationic head of the DDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2] This initial binding facilitates the penetration of the hydrophobic twin-chain tails into the lipid bilayer of the cell membrane.[1]

2. Disruption of the Cytoplasmic Membrane: The intercalation of DDAC's alkyl chains into the lipid bilayer disrupts the membrane's structural integrity and fluidity.[4][5] This leads to a phase transition in the membrane, increasing its permeability.[4][5]

3. Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential low molecular weight intracellular components, such as potassium ions and inorganic phosphate.[6] At bactericidal concentrations, this is followed by the efflux of higher molecular weight materials, including proteins, RNA, and DNA, leading to the cessation of vital cellular processes.[3][4][6]

4. Enzyme Inhibition and Protein Denaturation: DDAC can interact with and denature cellular proteins, including essential enzymes, further disrupting cellular function.[1] This can inhibit metabolic pathways and contribute to cell death.

5. Induction of Autolysis: At certain concentrations, DDAC has been observed to induce autolysis, a process of self-digestion mediated by the cell's own autolytic enzymes, which contributes to its bactericidal effect.[6]

Quantitative Biocidal Data

The efficacy of DDAC is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[7] Below are tables summarizing the reported MIC values of DDAC against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAC against Bacteria

| Microorganism | Strain | MIC (mg/L) | Reference |

| Escherichia coli | - | 1.3 | [3][4] |

| Escherichia coli | - | 0.5 - 3.0 | [8] |

| Staphylococcus aureus | ATCC 25923 | 0.4 - 1.8 | [6] |

| Pseudomonas aeruginosa | ATCC 15442 | >1000 | [9] |

| Bacillus cereus | - | 0.05 - 1.5 | [8] |

| Enterococcus faecalis | - | 0.5 - 4 | [9] |

| Enterococcus faecium | - | 0.5 - 4 | [9] |

| Salmonella spp. | - | 512 | [9] |

| Serratia spp. | - | 2873 | [9] |

Table 2: Antifungal and Virucidal Activity of DDAC

| Microorganism/Virus | Activity Type | Effective Concentration | Reference |

| Fungi | Yeasticidal | 0.0525% (15 min) | [9] |

| Mold Fungi | Inhibitory | 1% | [10] |

| Poliovirus type 1 | Virucidal (≥99.99% reduction) | 16.5 mM (in combination) | [11] |

| Murine norovirus | Virucidal (≥99.99% reduction) | 0.33 mM (in combination) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocidal activity. The following are protocols for key experiments cited in the study of DDAC's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

DDAC stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the DDAC stock solution in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

-

Include a positive growth control well (broth and inoculum without DDAC) and a negative sterility control well (broth only).

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of DDAC in which no visible growth is observed.[12][13][14]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a follow-up to the MIC test to determine the lowest concentration of the biocide that kills the microorganism.

Materials:

-

MIC plate from the previous experiment

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Sterile pipette tips and micropipettes

Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Aliquot 10-100 µL from each of these clear wells and spread onto separate, appropriately labeled agar plates.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of DDAC that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[1][15][16]

Time-Kill Kinetic Assay

This dynamic assay evaluates the rate at which a biocide kills a microbial population over time.

Materials:

-

Sterile culture tubes or flasks

-

Growth medium

-

DDAC solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

-

Standardized bacterial inoculum

-

Sterile saline or neutralizing broth

-

Agar plates

Procedure:

-

Prepare culture tubes with growth medium containing different concentrations of DDAC.

-

Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL. Include a growth control tube without DDAC.

-

Incubate all tubes under appropriate conditions (e.g., 37°C with shaking).

-

At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquot in sterile saline or a neutralizing broth to inactivate the biocide.

-

Plate the dilutions onto agar plates and incubate for 24-48 hours.

-

Count the number of viable colonies (CFU/mL) at each time point for each concentration.

-

Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[17][18][19]

Bacterial Membrane Permeability Assay (NPN Uptake)

This assay assesses the ability of DDAC to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

-

Gram-negative bacterial culture (e.g., E. coli)

-

HEPES buffer

-

NPN solution (in acetone or ethanol)

-

DDAC solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells twice with HEPES buffer and resuspend them in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

Add NPN to the cell suspension to a final concentration of 10 µM.

-

Add different concentrations of DDAC to the cell suspension.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

An increase in fluorescence intensity indicates the uptake of NPN due to outer membrane permeabilization.[2][4][20]

Assay for Leakage of Intracellular Components

This method quantifies the release of cellular contents like proteins and nucleic acids, indicating severe membrane damage.

Materials:

-

Bacterial culture

-

DDAC solution

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Spectrophotometer

-

Bradford reagent (for protein quantification)

Procedure:

-

Treat a standardized bacterial suspension with various concentrations of DDAC for a specific duration.

-

Centrifuge the treated cell suspension to pellet the bacteria.

-

Carefully collect the supernatant.

-

For Nucleic Acid Leakage: Measure the absorbance of the supernatant at 260 nm. An increase in absorbance indicates the leakage of DNA and RNA.[21]

-

For Protein Leakage: Mix an aliquot of the supernatant with Bradford reagent and measure the absorbance at 595 nm. Use a standard curve of a known protein (e.g., bovine serum albumin) to quantify the amount of protein leaked.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the biocidal activity of DDAC.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. High Specific Selectivity and Membrane-Active Mechanism of Synthetic Cationic Hybrid Antimicrobial Peptides Based on the Peptide FV7 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qlaboratories.com [qlaboratories.com]

- 8. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

- 15. microchemlab.com [microchemlab.com]

- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emerypharma.com [emerypharma.com]

- 18. actascientific.com [actascientific.com]

- 19. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Outer-membrane permeability test [bio-protocol.org]

- 21. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Didecyldimethylammonium Chloride (DDAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of Didecyldimethylammonium Chloride (DDAC), a widely used quaternary ammonium compound with broad-spectrum antimicrobial properties. The following protocols are designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical technique for their specific application, whether for product quality control, environmental monitoring, or residue analysis in various matrices.

Introduction to Analytical Methods

The detection and quantification of DDAC can be accomplished through several analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and complexity. The primary methods include:

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as Ultraviolet (UV), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) offers high selectivity and sensitivity, making it suitable for complex matrices.[1][2][3][4][5][6]

-

Titrimetric Methods: Potentiometric and colorimetric titrations are classical, cost-effective methods often used for determining higher concentrations of DDAC in formulated products.[7][8][9]

-

Spectrophotometric Methods: UV-Visible spectrophotometry provides a simple and rapid means of DDAC quantification, typically based on ion-pair formation with a colored reagent.[10][11]

-

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISA) offer a high-throughput screening approach with good sensitivity.[1]

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity and the nature of the sample matrix. The following tables summarize the quantitative performance of various methods for DDAC detection.

Table 1: Chromatographic Methods Performance

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery | Matrix |

| HPLC-UV | 2.66 µg/mL[5] | 8.05 µg/mL[5] | - | - | Wood Preservative |

| HPLC-MS | 0.83 µg/mL[5] | 2.52 µg/mL[5] | - | - | Wood Preservative |

| LC-MS/MS | 0.1 µg/L[3] | - | - | - | Water |

| LC-MS/MS | 0.003 mg/kg (Green Beans)[12] | - | - | - | Agricultural Products |

| LC-MS/MS | 0.002 - 0.42 ng/mL[13] | 0.006 - 1.40 ng/mL[13] | - | 61-129% | Human Serum & Urine |

| HILIC-MS/MS | < 1.0 µg/kg (Powdered Milk)[14] | - | - | - | Milk for Infants |

| Ion Chromatography | 0.56 µg/mL[15] | - | - | 87.8% (from adsorbent)[16] | Air Samples |

Table 2: Other Analytical Methods Performance

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery |

| Potentiometric Titration | - | 1-1000 ppm | - | 94-104% |

| Spectrophotometry | 0.53 mg/L[11] | 1.77 mg/L[11] | 0.5-10 mg/L[11] | 93-97%[11] |

| ELISA | 8 ppm | - | 8-55 ppm[1] | - |

Experimental Protocols and Workflows

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This method provides high sensitivity and selectivity for the determination of DDAC in various samples, including wood preservatives and environmental matrices.[5]

Experimental Workflow Diagram

Caption: Workflow for DDAC analysis by HPLC-MS.

Protocol:

-

Sample Preparation:

-

For solid samples like wood, extract a known weight of the sample with a suitable solvent such as acetonitrile.[1]

-

For liquid samples, a simple dilution may be sufficient.

-

The European Reference Laboratory suggests a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for food and feed samples.[17][18] This involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with reagents like PSA and MgSO4.[17][18]

-

Add an internal standard, such as didodecyldimethylammonium bromide (DoDAB), to the extract to improve accuracy.[1][2]

-

Filter the final extract through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A reverse-phase C8 or C18 column is commonly used.[3][13] For instance, a Luna C18 column can be employed.[3]

-

Mobile Phase: A gradient elution is often used. A typical mobile phase could consist of an aqueous buffer (e.g., 50 mM formic acid-ammonium formate at pH 3.5) and an organic solvent like acetonitrile or methanol.[3]

-

Flow Rate: A typical flow rate is around 0.40 mL/min.[1]

-

Injection Volume: 2 µL.[1]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for the analysis of quaternary ammonium compounds.[3]

-

Detection: The analysis can be performed in single ion monitoring (SIM) mode for the specific m/z of DDAC or in full scan mode to identify other related compounds.[5] For DDAC, the molecular ion [M]+ is monitored.

-

-

Quantification:

-

Create a calibration curve using standard solutions of DDAC of known concentrations.

-

Calculate the concentration of DDAC in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

-

Potentiometric Titration

This is a classic and robust method suitable for determining the concentration of DDAC in disinfectant formulations and other products where the concentration is relatively high.[7][8]

Logical Relationship Diagram

Caption: Principle of potentiometric titration for DDAC.

Protocol:

-

Reagent Preparation:

-

Titrant: Prepare a standardized solution of an anionic surfactant, such as 0.004 M Sodium Dodecyl Sulfate (SDS).[7][8]

-

Electrode Conditioning: Condition the ionic surfactant electrode by immersing it in a solution containing both the anionic and cationic surfactant for a few minutes before the titration.[7][8]

-

-

Sample Preparation:

-

Titration Procedure:

-

Immerse the ionic surfactant electrode and a suitable reference electrode (e.g., Ag/AgCl) into the sample solution.

-

Titrate the sample with the standardized SDS solution using an automatic titrator.

-

The endpoint is detected as the point of maximum inflection in the potential curve, which corresponds to the complete precipitation of the DDAC-SDS ion pair.

-

-

Calculation:

-

Calculate the concentration of DDAC in the sample based on the volume of titrant consumed to reach the equivalence point.

-

UV-Visible Spectrophotometry

This method is based on the formation of a colored ion-pair between DDAC and an anionic dye, which can then be extracted into an organic solvent and measured spectrophotometrically.[10][11]

Experimental Workflow Diagram

Caption: Workflow for DDAC analysis by UV-Vis Spectrophotometry.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the anionic dye, for example, Eosin-Y.[11]

-

Prepare a buffer solution to maintain the optimal pH for ion-pair formation.

-

Prepare a series of DDAC standard solutions for the calibration curve.

-

-

Sample Preparation and Reaction:

-

Take a known volume of the sample solution (or an extract of a solid sample) and place it in a separatory funnel.

-

Add the buffer solution and the dye solution.

-

Add a non-ionic surfactant like Triton X-100 to enhance the formation of the colored ion pair.[11]

-

Add a specific volume of an immiscible organic solvent (e.g., chloroform or dichloromethane).[10]

-

Shake the funnel vigorously to facilitate the extraction of the ion-pair into the organic phase.

-

-

Measurement:

-

Allow the layers to separate and collect the organic layer.

-

Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) for the specific dye-DDAC complex using a UV-Visible spectrophotometer. For the Eosin-Y complex, this is around 535 nm.[11]

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-